Methyl 2-[(3-aminophenyl)thio]isonicotinate
Description
Historical Context and Discovery
The development of methyl 2-[(3-aminophenyl)thio]isonicotinate emerges from the broader historical trajectory of isonicotinate derivative research and organosulfur chemistry advancement. Isonicotinate compounds, characterized by their pyridine-4-carboxylate core structure, have been subjects of synthetic interest since the mid-twentieth century, with methyl isonicotinate itself being established as a fundamental building block in heterocyclic chemistry. The historical context of this specific compound reflects the evolution of synthetic methodologies that enabled the incorporation of thioether functionalities into aromatic heterocyclic systems. Research into nucleophilic substitution reactions involving thioether formation has provided the foundational knowledge necessary for synthesizing such complex molecular architectures.
The synthesis of related ethyl 2-[(3-aminophenyl)thio]isonicotinate derivatives demonstrates the established synthetic pathways that typically involve nucleophilic substitution reactions between 3-aminothiophenol and isonicotinate derivatives under basic conditions. These synthetic approaches have been refined over decades of heterocyclic chemistry research, building upon earlier work in thiophene and pyridine chemistry. The development of such compounds reflects the ongoing quest to combine the beneficial properties of multiple pharmacophores within single molecular entities, a strategy that has proven particularly valuable in medicinal chemistry applications.
Nomenclature and Structural Identity
This compound possesses a complex nomenclature that reflects its multifaceted structural composition. The compound's systematic name, methyl 2-[(3-aminophenyl)thio]-4-pyridinecarboxylate, provides a comprehensive description of its molecular architecture. The molecule consists of a pyridine ring substituted at the 2-position with a thioether linkage to a 3-aminophenyl group, while the 4-position bears a methyl carboxylate functionality. The Chemical Abstracts Service has assigned this compound the registry number 1415719-19-5, ensuring its unique identification in chemical databases and literature.
The structural identity of this compound is further defined by its molecular formula C₁₃H₁₂N₂O₂S and molecular weight of 260.31 grams per mole. The Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N, provides a linear notation that encodes the complete connectivity of all atoms within the molecule. The International Chemical Identifier key MYZJTCCLSDMKQG-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, facilitating its identification across various chemical databases and computational platforms.
Classification Within Heterocyclic Thioether Derivatives
This compound belongs to the broader classification of heterocyclic thioether derivatives, a category that encompasses compounds containing both heterocyclic aromatic systems and thioether functional groups. Within the hierarchy of heterocyclic compounds, this molecule specifically falls under the category of six-membered nitrogen-containing heterocycles, represented by the pyridine core structure. The presence of the thioether linkage places it within the organosulfur compound family, where sulfur atoms serve as bridging elements between aromatic systems.
The compound can be further classified as an isonicotinate derivative, which represents a specific subclass of pyridine carboxylates characterized by the carboxylate group at the 4-position of the pyridine ring. This classification is significant because isonicotinate derivatives have demonstrated considerable biological activity and synthetic utility across various applications. The thioether functionality introduces additional classification considerations, as these compounds exhibit unique nucleophilic properties due to the polarizable nature of sulfur atoms. The amino group present on the phenyl ring adds another layer of classification, placing this compound among aromatic amines with potential for hydrogen bonding interactions.
The structural complexity of this compound allows it to participate in multiple chemical reaction pathways typical of each functional group present. The thioether linkage can undergo oxidation reactions to form sulfoxides or sulfones, while the amino group can participate in acylation, alkylation, or condensation reactions. The ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid or transesterification reactions. This multifunctional nature exemplifies the sophisticated chemical behavior expected from compounds that bridge multiple chemical families.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its representation of advanced synthetic methodologies and its potential applications across multiple research domains. This compound exemplifies the successful integration of heterocyclic chemistry with organosulfur synthetic strategies, demonstrating the feasibility of constructing complex molecular architectures through well-established organic transformations. The synthetic accessibility of this compound through nucleophilic substitution reactions provides researchers with a reliable pathway for accessing structurally related derivatives for systematic structure-activity relationship studies.
Research into related compounds, such as ethyl 2-[(3-aminophenyl)thio]isonicotinate, has revealed important mechanistic insights into the interaction of thioether-linked heterocyclic compounds with biological targets. These studies have shown that the thioether linkage and amino group can facilitate binding to enzyme active sites, potentially through mechanisms involving protein-ligand interactions that may inhibit enzymatic activity. Such findings have elevated the importance of this compound class in medicinal chemistry research, where the search for novel bioactive molecules continues to drive synthetic efforts.
The compound's structural features make it particularly valuable for investigating the electronic effects of thioether substitution on heterocyclic systems. The electron-donating properties of the amino group combined with the electronic characteristics of the thioether linkage create opportunities for studying how these substituents influence the reactivity and properties of the pyridine core. This research has implications for understanding aromatic substitution patterns, electronic distribution in heterocyclic systems, and the design of molecules with specific electronic properties.
Furthermore, this compound serves as a valuable building block for more complex synthetic targets. The presence of multiple reactive sites allows for selective functionalization strategies that can introduce additional complexity while maintaining the core structural framework. This utility in synthetic organic chemistry has made such compounds important intermediates in the preparation of pharmaceutical candidates, materials science applications, and fundamental studies of heterocyclic reactivity patterns.
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-6-15-12(7-9)18-11-4-2-3-10(14)8-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJTCCLSDMKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168645 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-19-5 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[(3-aminophenyl)thio]isonicotinate, with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 260.31 g/mol
- Purity : Typically ≥95%
This compound exhibits biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Reactive Intermediate Formation : The thioether group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular macromolecules, potentially inducing cytotoxicity.
- Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell survival and proliferation, making it a candidate for cancer therapy.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : It has shown potential antimicrobial effects against various bacterial strains, indicating its utility in treating infections.
Case Study 1: Antitumor Activity
A study conducted on human colon cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| SW480 | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Effects
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings Summary
Recent research highlights the following key points about this compound:
- Cytotoxicity : The compound shows promising cytotoxic effects in various cancer cell lines.
- Enzyme Interaction : It may act as an inhibitor of key metabolic enzymes involved in tumor growth.
- Potential for Drug Development : Due to its unique structure and biological activity, it is being investigated as a lead compound for drug development targeting cancer and infectious diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticonvulsant Properties
Research indicates that Methyl 2-[(3-aminophenyl)thio]isonicotinate exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticonvulsant effects. The presence of the isonicotinic moiety in the compound is associated with various pharmacological activities, similar to other compounds in this class, such as isoniazid, which is known for its efficacy against tuberculosis.
Mechanism of Action
While specific mechanisms for this compound are still under investigation, the structural features suggest multiple pathways for biological activity. The compound's interaction with biological targets is crucial for assessing its viability as a therapeutic agent .
Pest Management
Integrated Pest Management (IPM)
this compound has been explored for its applications in pest management, particularly in controlling thrips populations. It acts as a semiochemical, enhancing trapping efficiency when used in combination with sticky traps. This method has shown increased capture rates of several thrips species, including known virus vectors.
Behavioral Studies
Field and laboratory studies have demonstrated the compound's effectiveness in behavioral assays. For instance, it has been employed in wind tunnel experiments to assess the attraction of thrips to traps baited with this compound. The results indicate a significant increase in trap captures when this compound is used as an attractant.
Chemical Synthesis
Organocatalysis and Synthesis Routes
In chemical synthesis, this compound serves as a versatile building block due to its unique functional groups. Researchers have developed several synthetic routes to produce this compound efficiently, highlighting its utility in creating more complex molecules through organocatalysis .
Retrosynthesis Analysis
The compound's structure allows for various retrosynthetic analyses that aid in planning efficient synthesis pathways. Tools leveraging AI have been utilized to predict feasible synthetic routes based on existing chemical data, streamlining the process of obtaining this compound for research purposes .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticonvulsant properties | Potential therapeutic uses; ongoing research on mechanisms |
| Pest Management | Used as a semiochemical in thrips trapping | Increased capture rates observed in field studies |
| Chemical Synthesis | Serves as a building block in organocatalysis | Efficient synthetic routes developed; AI-assisted retrosynthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[(3-aminophenyl)thio]isonicotinate with three key analogs, focusing on structural features, synthesis, yields, and applications.
Structural and Functional Analog: 2-((3-Aminophenyl)thio)acetohydrazide (9b)
- Structure : Replaces the isonicotinate ester with an acetohydrazide group.
- Synthesis: Derived from ester precursors (e.g., 8a,b) via hydrazine reaction in ethanol at 100°C, followed by recrystallization .
- Application: Investigated as a chemosensitizing agent in dual Kit/Aur kinase inhibition, highlighting the role of the 3-aminophenylthio moiety in enhancing drug efficacy .
- Key Difference : The acetohydrazide group may improve solubility but reduce metabolic stability compared to the methyl ester in the target compound.
Thiazole-Substituted Isonicotinates: Compounds 17, 18, and 19
These derivatives replace the 3-aminophenylthio group with thiazole-based substituents:
- Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17): Synthesis: Deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using HCl in dioxane, yielding an 83% product after NH₂ column purification . Application: Potential kinase inhibitor, leveraging the aminothiazole group for target binding .
- Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) :
- 2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19) :
- Key Differences : Thiazole substituents enhance π-stacking interactions in biological targets but may reduce lipophilicity compared to the phenylthio group.
Commercial and Stability Considerations
- Contrast with (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester: Another ester listed by CymitQuimica, this compound’s imidazolidine core and benzyl ester group imply superior stability or demand in peptide synthesis .
Table 1. Comparative Overview of this compound and Analogs
Research Findings and Implications
- Synthetic Efficiency : Thiazole derivatives (e.g., compound 17) exhibit higher yields (83%) compared to benzoylated or hydrolyzed analogs, underscoring the impact of substituent complexity on reaction efficiency .
Preparation Methods
Synthesis of Methyl 3-Aminoisonicotinate Intermediate
A key intermediate, methyl 3-aminoisonicotinate, can be synthesized with high yield using the following method:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 4-pyridine carboxylic acid in methanol | 5-30°C, dropwise bromine addition, then heat at 40-45°C for 5 h | Produces 3-bromo-4-pyridine carboxylic acid |
| 2 | Amination of 3-bromo-4-pyridine carboxylic acid with ammonia | 105°C, closed high-pressure kettle, 6-8 h, with cuprous iodide catalyst | Yields 3-amino-4-pyridine carboxylic acid |
| 3 | Esterification of 3-amino-4-pyridine carboxylic acid with methanol and sulfuric acid | 0-30°C, reflux 12 h | Produces methyl 3-aminoisonicotinate |
This method achieves high yield and purity by sequential halogenation, amination, and esterification steps under controlled temperatures and catalytic conditions.
Introduction of the 3-Aminophenylthio Group
The thioether linkage between the isonicotinate and the 3-aminophenyl group is typically formed by nucleophilic substitution or coupling reactions involving a thiol or thiophenol derivative.
Thiophenol Coupling with Glycidate Esters
A patented process describes the preparation of related amino-phenylthio compounds by reacting 2-aminothiophenol derivatives with methyl glycidate esters under inert atmosphere and elevated temperatures:
| Reaction | Conditions | Outcome |
|---|---|---|
| 2-Aminothiophenol + (-)-(2R,3S)-(4-methoxyphenyl)-3-methyl glycidate | Heated, inert atmosphere, inert solvent | Formation of amino-phenylthio hydroxypropionate methyl esters with high stereospecificity |
This method avoids catalysts, reduces reaction time, and improves purity, providing a scalable industrial route for amino-phenylthio derivatives.
Alternative Synthetic Routes and Coupling Methods
Amide Coupling Using HATU and DIPEA
A method for related amino-substituted benzoate derivatives involves amide bond formation using coupling reagents:
| Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| 5-bromo-pyrazolo-pyridine carboxylic acid + 2,3-diaminobenzoic acid methyl ester + HATU + DIPEA | N,N-Dimethylformamide | 20°C, overnight | 63% | Purified by silica gel chromatography |
This approach demonstrates the feasibility of forming complex substituted benzoates with amino and thio groups via modern peptide coupling techniques.
Direct Reaction of 2,3-Diaminobenzoate with Acyl Chlorides
Another approach involves the reaction of 2,3-diaminobenzoate with acyl chlorides in the presence of triethylamine at low temperature (0°C) in dichloromethane, yielding intermediates for further functionalization.
Summary Table of Key Preparation Parameters
| Preparation Step | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination of 4-pyridine carboxylic acid | Bromine, Methanol | 5-45°C, 5 h | Not specified | Precursor for amination |
| Amination of 3-bromo-4-pyridine carboxylic acid | Ammonia, CuI catalyst | 105°C, 6-8 h, high pressure | Not specified | Produces 3-amino acid |
| Esterification to methyl ester | Methanol, H2SO4 | 0-30°C, reflux 12 h | High | Methyl 3-aminoisonicotinate |
| Thioether formation | 2-Aminothiophenol + glycidate ester | Heated, inert atmosphere | High | Stereospecific, catalyst-free |
| Amide coupling | HATU, DIPEA, DMF | 20°C, overnight | 63% | For related amino-benzoate derivatives |
| Acylation | Acyl chloride, TEA, DCM | 0°C, 1 h | Not specified | Intermediate formation |
Research Findings and Considerations
- The synthetic routes emphasize mild to moderate temperatures (0-105°C) and controlled pH to maintain functional group integrity.
- Catalyst use is generally limited to copper(I) iodide in amination steps; thioether formation can be catalyst-free.
- Esterification and coupling reactions require acidic or basic conditions carefully balanced to optimize yield and avoid side reactions.
- Purification typically involves filtration, washing, and drying steps, with chromatographic purification for complex intermediates.
- The stereochemistry control is critical in glycidate-based thioether formation, relevant for pharmaceutical intermediates.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(3-aminophenyl)thio]isonicotinate, and how can reaction efficiency be monitored?
Methodological Answer: A two-step approach is commonly employed:
Nucleophilic substitution : React 3-aminobenzenethiol with methyl 2-chloroisonicotinate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature. Monitor progress via TLC (hexane/ethyl acetate 3:7) until the starting material is consumed .
Purification : Use flash chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Confirm purity via HPLC or LC-MS. Reaction efficiency can be enhanced by optimizing solvent polarity and base strength .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the thioether linkage (δ ~3.5–4.0 ppm for SCH₂ groups) and aromatic protons (δ ~6.5–8.5 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 275.3 for C₁₃H₁₂N₂O₂S) and detect impurities. High-resolution MS (HRMS) validates the molecular formula .
- IR Spectroscopy : Identify S-C (600–700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound in cancer models?
Methodological Answer:
- In vitro assays :
- Kinase inhibition : Screen against oncogenic kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., cleaved caspase-3) or pathway inhibition (e.g., PI3K/Akt) .
Q. What strategies address solubility challenges during in vitro testing?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media. Validate biocompatibility via solvent-only controls .
- Prodrug modification : Introduce hydrophilic groups (e.g., PEGylation) on the isonicotinate ester or amine moiety while retaining activity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
Methodological Answer:
- Core modifications :
- Replace the isonicotinate ester with a carboxylic acid (e.g., via hydrolysis) to assess bioavailability changes .
- Vary substituents on the 3-aminophenyl group (e.g., electron-withdrawing groups like -CF₃) to modulate electron density and binding affinity .
- Biological testing : Compare IC₅₀ values of derivatives in kinase assays and correlate with computational docking scores (e.g., AutoDock Vina) to identify critical interactions .
Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity or instability?
Methodological Answer:
- Stability studies :
- Reactivity troubleshooting :
- If nucleophilic substitution fails, switch to a milder base (e.g., NaHCO₃) or protect the amine group (e.g., Boc-protection) during synthesis .
- Use DFT calculations (Gaussian 09) to model reaction pathways and identify energy barriers .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound, expect moderate logP (~2.5) and low BBB penetration due to the polar ester group .
- Molecular dynamics simulations (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess stability of kinase-inhibitor complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
